molecular formula C7H15N5O3 B15131367 (S)-5-Guanidino-2-ureidopentanoic acid

(S)-5-Guanidino-2-ureidopentanoic acid

Cat. No.: B15131367
M. Wt: 217.23 g/mol
InChI Key: GNRVMKVZOPHHAO-BYPYZUCNSA-N
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Description

(S)-5-Guanidino-2-ureidopentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Guanidino-2-ureidopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Formation of Guanidino Group: The guanidino group can be introduced through the reaction of an amine with cyanamide or other guanidination reagents under controlled conditions.

    Formation of Ureido Group: The ureido group is typically introduced by reacting an amine with an isocyanate or carbamoyl chloride.

    Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Guanidino-2-ureidopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-5-Guanidino-2-ureidopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Guanidino-2-ureidopentanoic acid involves its interaction with specific molecular targets and pathways. The guanidino and ureido groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    Arginine: Contains a guanidino group and is involved in protein synthesis and metabolic pathways.

    Citrulline: An intermediate in the urea cycle with a similar structure but different functional groups.

    Ornithine: Another amino acid involved in the urea cycle, with structural similarities to (S)-5-Guanidino-2-ureidopentanoic acid.

Uniqueness

This compound is unique due to the presence of both guanidino and ureido groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical and biological processes compared to similar compounds.

Properties

Molecular Formula

C7H15N5O3

Molecular Weight

217.23 g/mol

IUPAC Name

(2S)-2-(carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C7H15N5O3/c8-6(9)11-3-1-2-4(5(13)14)12-7(10)15/h4H,1-3H2,(H,13,14)(H4,8,9,11)(H3,10,12,15)/t4-/m0/s1

InChI Key

GNRVMKVZOPHHAO-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)N)CN=C(N)N

Origin of Product

United States

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